4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one
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Overview
Description
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound with a complex structure that includes a pyrimidine ring, a chlorophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)thio]acetic acid: Shares the chlorophenyl and thioether groups but has a different core structure.
1-(4-Chlorophenyl)-3-dodecanoylthiourea: Contains a chlorophenyl group and a thiourea moiety, similar to the thioether linkage in the target compound.
Uniqueness
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClN2O2S |
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Molecular Weight |
294.76 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-6-12(16-13(18)15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
InChI Key |
WXKBUYMEXSMXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)Cl |
solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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